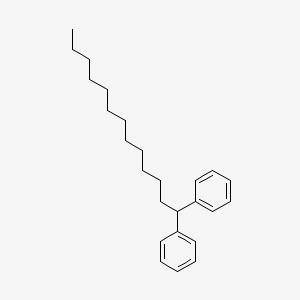
Diphenyltridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyltridecane typically involves the reaction of tridecane with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where tridecane reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure the successful attachment of phenyl groups to the tridecane backbone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Diphenyltridecane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The phenyl groups in this compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
Diphenyltridecane has found applications in various scientific research fields:
Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of diphenyltridecane involves its interaction with specific molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins or other biomolecules. Additionally, the hydrophobic nature of the tridecane backbone allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Diphenylmethane: A simpler compound with two phenyl groups attached to a methane backbone.
Diphenylethane: Contains two phenyl groups attached to an ethane backbone.
Diphenylpropane: Features two phenyl groups attached to a propane backbone.
Uniqueness of Diphenyltridecane
This compound is unique due to its longer tridecane backbone, which provides distinct structural and chemical properties compared to shorter-chain analogs
生物活性
Diphenyltridecane is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its two phenyl groups attached to a tridecane backbone. This structure contributes to its lipophilicity and potential interactions with biological membranes, influencing its bioactivity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study evaluating several compounds found that this compound showed a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells. The effectiveness was quantified using various assays, including DPPH and ABTS radical scavenging tests.
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| This compound | 41.0 ± 2.3 | DPPH |
| Ascorbic Acid | 28.0 ± 1.5 | DPPH |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Bacillus subtilis | 10.0 |
Antitumor Activity
The antitumor potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that it could inhibit cell proliferation and induce apoptosis in cancer cells. The mechanisms involved may include the modulation of signaling pathways related to cell survival and apoptosis.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of 102.8 µg/mL, indicating significant cytotoxicity compared to control groups.
The biological activities of this compound are believed to stem from its ability to interact with cellular membranes and modulate enzyme activity. Its lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting receptor signaling pathways.
特性
CAS番号 |
97392-73-9 |
|---|---|
分子式 |
C25H36 |
分子量 |
336.6 g/mol |
IUPAC名 |
1-phenyltridecylbenzene |
InChI |
InChI=1S/C25H36/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21,25H,2-10,17,22H2,1H3 |
InChIキー |
REGVVWIVILJTIW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















